5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole
Description
5-(Hex-1-en-1-yl)-2H-1,3-benzodioxole is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with a hex-1-en-1-yl group at the 5-position. The 1,3-benzodioxole moiety consists of a benzene ring fused with a dioxole ring (two oxygen atoms at positions 1 and 3), which imparts unique electronic and steric properties.
Properties
CAS No. |
91069-74-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-hex-1-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-5-6-11-7-8-12-13(9-11)15-10-14-12/h5-9H,2-4,10H2,1H3 |
InChI Key |
VZZIATCBYPIDIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole typically involves the reaction of a benzodioxole derivative with a hex-1-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond in the hex-1-en-1-yl group to a single bond, forming hexyl derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Hexyl derivatives
Substitution: Brominated or nitrated benzodioxole derivatives
Scientific Research Applications
5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Hex-1-EN-1-YL)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,3-benzodioxole core but differ in substituents, leading to distinct chemical and biological behaviors:
Safrole (5-(Prop-2-en-1-yl)-2H-1,3-benzodioxole)
- Structure : Allyl group (prop-2-en-1-yl) at the 5-position.
- Properties : Natural product found in sassafras oil; molecular weight 162.19 g/mol (C₁₀H₁₀O₂).
- Reactivity : Undergoes isomerization to isosafrole and serves as a precursor in illicit drug synthesis (e.g., MDMA).
5-(Oxiran-2-yl)-2H-1,3-benzodioxole
- Structure : Epoxide (oxirane) group at the 5-position.
- Properties : Molecular weight 164.16 g/mol (C₉H₈O₃).
- Reactivity : High strain in the epoxide ring promotes nucleophilic attack, enabling regioselective ring-opening reactions. Solubility in polar solvents is enhanced due to the oxygen-rich structure .
5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole
- Structure : 1,3-Dithiane ring at the 5-position.
- Properties : Molecular weight ~252.35 g/mol (C₁₂H₁₂O₂S₂).
- Reactivity : The sulfur atoms in the dithiane group increase electron density, altering redox behavior. Crystallographic studies reveal planar geometry with C–H···O/S interactions stabilizing the lattice .
5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole
- Structure : Branched alkenyl chain (4,4-dimethylhex-5-en-1-yl) at the 5-position.
- Properties : Molecular weight 232.32 g/mol (C₁₅H₂₀O₂).
- Applications: Potential use in agrochemicals due to its lipophilic nature, which may enhance membrane permeability .
Structural and Functional Comparison Table
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